molecular formula C18H15BrN6O2 B2832141 1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899725-99-6

1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2832141
CAS No.: 899725-99-6
M. Wt: 427.262
InChI Key: JUFGHSUGCOLCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an ethoxyphenyl group, an oxadiazole ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

    Synthesis of the triazole ring:

    Coupling reactions: The final compound is obtained by coupling the bromophenyl and ethoxyphenyl groups to the oxadiazole and triazole intermediates, respectively, using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst loading), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling reactions: The triazole and oxadiazole rings can be further functionalized through coupling reactions.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.

Biology and Medicine: Due to its structural complexity, it has potential applications in drug discovery and development. The presence of the triazole and oxadiazole rings suggests it may exhibit antimicrobial, antifungal, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable and functionalized structures.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exerts its effects is largely dependent on its interaction with biological targets. The triazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions often involve hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(4-bromophenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
  • 1-(4-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Uniqueness: The unique combination of the bromophenyl and ethoxyphenyl groups in 1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine provides distinct electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

The compound 1-(4-bromophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H18_{18}BrN5_{5}O
  • Molecular Weight : 424.28 g/mol
  • SMILES Notation : CC(C1=CC=C(C=C1)Br)C(=N)N=C(C2=CC(=C(C=C2)OCC)N=N)N

The biological activity of this compound is largely attributed to its dual functionality as both an oxadiazole and a triazole derivative. The oxadiazole moiety is known for its role in enhancing anticancer properties through mechanisms such as:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro tests using various cancer cell lines (e.g., HePG-2, HCT116, MCF7) demonstrated IC50_{50} values ranging from 0.5 µM to 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50_{50} (µM)Reference
HePG-25.55
HCT1161.82
MCF72.86

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Inhibition of Pathogenic Bacteria : It has been tested against various bacterial strains with promising results in inhibiting growth at low concentrations.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenyl and oxadiazole rings significantly influence the biological activity:

  • Substitution Patterns : The presence of electron-donating groups on the aromatic rings enhances activity by stabilizing the active conformation of the molecule.
  • Ring Size and Composition : Variations in the oxadiazole ring can alter solubility and bioavailability, impacting overall efficacy.

Case Studies

Several case studies have reported on the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that compounds with bulky substituents showed enhanced inhibitory effects on EGFR .
  • Comparative Analysis : Another research highlighted comparative studies between this compound and established drugs like gefitinib, showing that it possesses superior activity against certain cancer types .

Properties

IUPAC Name

3-(4-bromophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O2/c1-2-26-14-9-3-11(4-10-14)17-21-18(27-23-17)15-16(20)25(24-22-15)13-7-5-12(19)6-8-13/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFGHSUGCOLCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.